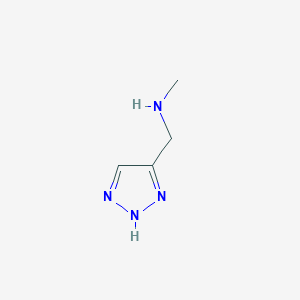
2-(3-Bromo-2-fluorophenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-2-fluorophenyl)propan-2-ol is an organic compound that belongs to the class of secondary alcohols It features a bromine and a fluorine atom attached to a phenyl ring, which is further connected to a propan-2-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-fluorophenyl)propan-2-ol typically involves the bromination and fluorination of a suitable precursor, followed by the introduction of the propan-2-ol group. One common method involves the reaction of 3-bromo-2-fluorobenzene with acetone in the presence of a strong base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromo-2-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-Bromo-2-fluorophenyl)propan-2-one.
Reduction: Formation of 2-(3-Bromo-2-fluorophenyl)propane.
Substitution: Formation of various substituted phenylpropan-2-ol derivatives.
Applications De Recherche Scientifique
2-(3-Bromo-2-fluorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-2-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The hydroxyl group can participate in hydrogen bonding, further affecting the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Bromophenyl)propan-2-ol
- 2-(2-Bromo-3-fluorophenyl)propan-2-ol
- 2-(5-Bromo-2-fluorophenyl)propan-2-ol
Uniqueness
2-(3-Bromo-2-fluorophenyl)propan-2-ol is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H10BrFO |
|---|---|
Poids moléculaire |
233.08 g/mol |
Nom IUPAC |
2-(3-bromo-2-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10BrFO/c1-9(2,12)6-4-3-5-7(10)8(6)11/h3-5,12H,1-2H3 |
Clé InChI |
XFBODNPMZRWKJD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=C(C(=CC=C1)Br)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


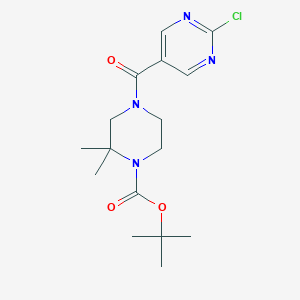
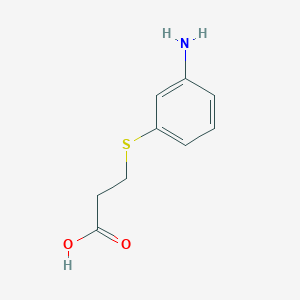

![(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B13562782.png)

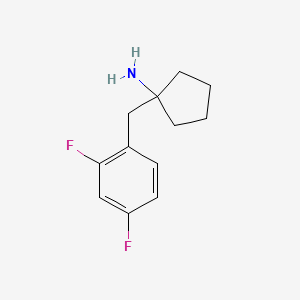
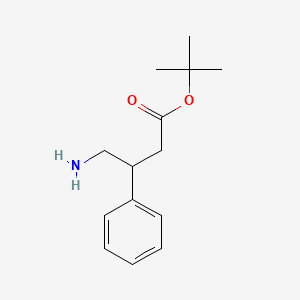


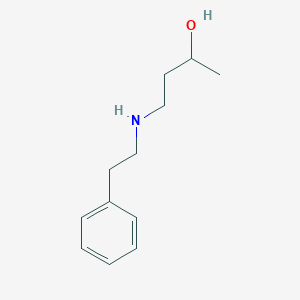
![3-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-difluorophenoxy)propanoicacid](/img/structure/B13562823.png)
![2-[3-(Difluoromethyl)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13562831.png)

